molecular formula C7H3ClFNS B13619838 3-Chloro-6-fluorobenzo[d]isothiazole

3-Chloro-6-fluorobenzo[d]isothiazole

Katalognummer: B13619838
Molekulargewicht: 187.62 g/mol
InChI-Schlüssel: QSQRDXWYGHPKOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-6-fluoro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-1,2-benzothiazole can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of 3-chloro-6-fluoro-1,2-benzothiazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-6-fluoro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-chloro-6-fluoro-1,2-benzothiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-chloro-6-fluoro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-6-fluorobenzothiazole
  • 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
  • 2-chloro-6-(trifluoromethoxy)benzothiazole

Uniqueness

3-chloro-6-fluoro-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the benzothiazole ring enhances its reactivity and potential for diverse applications compared to other benzothiazole derivatives .

Eigenschaften

Molekularformel

C7H3ClFNS

Molekulargewicht

187.62 g/mol

IUPAC-Name

3-chloro-6-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H3ClFNS/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H

InChI-Schlüssel

QSQRDXWYGHPKOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)SN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.